Fasudil Pyridine N-Oxide
Description
Contextualization within the Rho-associated Protein Kinase (ROCK) Inhibitor Research Landscape
Rho-associated protein kinases (ROCK1 and ROCK2) are crucial enzymes in cellular processes such as contraction, motility, and proliferation. nih.govwikipedia.org Their inhibition has been identified as a promising therapeutic strategy for a range of conditions, including cardiovascular diseases and neurological disorders. nih.govtohoku.ac.jp Fasudil (B1672074) was the first ROCK inhibitor to be approved for clinical use in Japan and is known to act by competing with ATP for binding to the kinase domain of ROCK. nih.gov
The research landscape for ROCK inhibitors is robust, with a focus on developing more potent and selective compounds. Fasudil and its active metabolite, Hydroxyfasudil (B1673953), are frequently used as benchmarks in these studies. nih.gov Hydroxyfasudil, in particular, is noted for having a more selective inhibitory effect on ROCK compared to the parent drug. nih.gov The exploration of Fasudil derivatives is an active area of research, aimed at improving pharmacokinetic profiles and therapeutic efficacy. nih.gov
Table 1: Inhibitory Activity of Fasudil and its Metabolite
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Fasudil | ROCK1 | 1.2 |
| ROCK2 | 0.82 | |
| Hydroxyfasudil | ROCK1 | 0.73 |
| ROCK2 | 0.72 |
This table presents the half-maximal inhibitory concentrations (IC₅₀) of Fasudil and Hydroxyfasudil against ROCK1 and ROCK2, indicating their potency as ROCK inhibitors. Data sourced from tohoku.ac.jp.
Significance of N-Oxidation in Medicinal Chemistry and Drug Metabolism
N-oxidation is a metabolic process where an oxygen atom is incorporated into a nitrogen-containing functional group. This transformation can significantly alter the physicochemical properties of a molecule, such as its water solubility, polarity, and ability to form hydrogen bonds. researchgate.net In medicinal chemistry, N-oxidation can be intentionally employed to create prodrugs, which are inactive compounds that are converted to active drugs within the body. This strategy can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The N-oxide form of a drug may also exhibit a different biological activity profile or reduced toxicity compared to the parent compound. researchgate.net The synthesis of pyridine (B92270) N-oxides is a well-established chemical transformation, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.govorgsyn.org In the case of Fasudil, while the primary metabolic pathway involves hydroxylation catalyzed by aldehyde oxidase to form Hydroxyfasudil, the potential for N-oxidation of its pyridine component exists as a possible metabolic or synthetic route. tandfonline.com The synthesis of a Boc-protected Fasudil N-oxide has been documented as an intermediate step in creating other derivatives of Fasudil. nih.gov
Overview of Current Research Trajectories for Fasudil Pyridine N-Oxide
Direct research focusing on this compound as a primary subject is limited. The current trajectory of research concerning Fasudil and its derivatives is heavily concentrated on the therapeutic applications of Fasudil and its active metabolite, Hydroxyfasudil. Studies continue to explore their efficacy in conditions such as pulmonary hypertension, stroke, and neurodegenerative diseases. wikipedia.orgtohoku.ac.jpfrontiersin.org
Table 2: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Mice
| Compound | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC (ng·h/mL) |
|---|---|---|---|
| Fasudil (Plasma) | 1,235 ± 145 | 0.29 ± 0.04 | 698 ± 57 |
| Hydroxyfasudil (Plasma) | 2,017 ± 153 | 1.15 ± 0.11 | 3,113 ± 223 |
| Fasudil (Brain) | 1,068 ± 117 | 0.49 ± 0.07 | 784 ± 81 |
| Hydroxyfasudil (Brain) | 1,385 ± 129 | 1.58 ± 0.15 | 2,987 ± 254 |
This table shows the peak plasma concentration (Cₘₐₓ), elimination half-life (t₁/₂), and area under the curve (AUC) for Fasudil and its active metabolite, Hydroxyfasudil, in both plasma and brain tissue of mice following intraperitoneal administration. Data sourced from researchgate.net.
Future research may explore this compound as a potential prodrug or as a compound with a unique pharmacological profile. The established significance of N-oxidation in altering drug properties suggests that this derivative could offer different pharmacokinetic or pharmacodynamic characteristics compared to Fasudil or Hydroxyfasudil.
Properties
CAS No. |
186544-56-9 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 |
Appearance |
White powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Fasudil Pyridine N Oxide
Strategies for the N-Oxidation of Fasudil (B1672074) and Related Pyridine-Containing Compounds
The introduction of an N-oxide moiety to a pyridine (B92270) or isoquinoline (B145761) ring, such as the one in Fasudil, is a fundamental transformation in medicinal chemistry. This modification can alter the electronic properties of the molecule and provides a handle for further functionalization. The synthesis of pyridine N-oxides can be broadly categorized into direct oxidation of the nitrogen heterocycle and multi-step pathways where the N-oxide is formed at an intermediate stage.
Direct oxidation is the most common approach for synthesizing pyridine N-oxides. This involves treating the parent pyridine-containing compound with a suitable oxidizing agent. A variety of reagents and catalytic systems have been developed for this purpose, each with its own advantages regarding yield, safety, and substrate scope.
Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. orgsyn.orgarkat-usa.org For instance, the oxidation of pyridine derivatives with m-CPBA in a solvent like dichloromethane (B109758) is a widely used laboratory method. google.com Hydrogen peroxide is another frequently employed oxidant, often used in combination with acetic acid or a metal catalyst. orgsyn.orgarkat-usa.org Catalytic systems involving methyltrioxorhenium (MTO) or sodium tungstate (B81510) (Na₂WO₄) with hydrogen peroxide have been shown to be effective. arkat-usa.orgccspublishing.org.cn The urea-hydrogen peroxide (UHP) adduct offers a safer, solid-state alternative to aqueous hydrogen peroxide solutions. organic-chemistry.orggoogle.com
A recent study describes a general method for accessing aldehyde oxidase (AO) metabolites of drug molecules, including the N-oxidation of Fasudil's isoquinoline core, by employing m-CPBA. acs.org This highlights the direct applicability of these methodologies to complex pharmaceutical compounds.
Table 1: Common Methodologies for Direct N-Oxidation of Pyridines This table is interactive. You can sort and filter the data.
| Oxidizing Agent | Catalyst/Co-reagent | Typical Conditions | Key Features | References |
|---|---|---|---|---|
| Peracetic Acid | None | Pyridine, 85°C | Exothermic reaction, requires temperature control. | orgsyn.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane, 0-25°C | High efficiency, widely applicable. | arkat-usa.orggoogle.com |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Glacial acetic acid | Common and inexpensive reagents. | orgsyn.orgarkat-usa.org |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Aqueous media | Convenient and efficient. | ccspublishing.org.cn |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Varies | Catalytic, high yields for many substituted pyridines. | arkat-usa.org |
| Urea-Hydrogen Peroxide (UHP) | None | Solid-state or various solvents | Stable, inexpensive, and safer solid oxidant. | organic-chemistry.orggoogle.com |
| Sodium Percarbonate | Rhenium-based catalysts | Mild conditions | Efficient oxygen source for tertiary nitrogen compounds. | organic-chemistry.org |
In some synthetic strategies, it is more advantageous to perform the N-oxidation on a precursor molecule before arriving at the final product. This can be necessary if the final molecule contains functional groups that are sensitive to the oxidizing conditions. mdpi.com
For example, a synthetic route to a bioreductive prodrug of a Fasudil metabolite involved the N-Boc protection of the homopiperazine (B121016) ring of Fasudil, followed by oxidation to form the corresponding N-oxide. nih.gov This intermediate was then used in subsequent steps. This approach protects the reactive secondary amine during the oxidation step. Another general strategy involves the oxidation of a functionalized pyridine, like a pyridine nitrile, which is then converted to the desired derivative. mdpi.com The sequence of steps is crucial; for instance, attempts to oxidize a pre-formed pyridine-imidazole derivative were sometimes unsuccessful or led to unwanted side reactions, making the oxidation of the pyridine nitrile precursor the preferred route. mdpi.com These multi-step approaches provide flexibility in the synthesis of complex N-oxide-containing molecules. researchgate.net
Direct Oxidation Methodologies
Derivatization and Analog Generation from Fasudil Pyridine N-Oxide Core
The pyridine N-oxide moiety is not just a metabolic product but also a versatile synthetic intermediate. The N-O bond activates the heterocyclic ring, enabling a variety of regioselective functionalization reactions that are difficult to achieve on the parent pyridine. This allows for the generation of diverse analogs for structure-activity relationship (SAR) studies.
The introduction of the N-oxide group alters the electron distribution in the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack and facilitating C-H activation at various positions. A vast number of methods have been developed for the regioselective functionalization of pyridine and quinoline (B57606) N-oxides. mdpi.com These reactions are often catalyzed by transition metals such as palladium, copper, gold, or rhodium. researchgate.netsci-hub.se
Functionalization can include:
Arylation: Palladium-catalyzed direct arylation can introduce aryl groups at the C2 position of the N-oxide ring. mdpi.comfu-berlin.de
Alkylation: Various methods exist for adding alkyl groups, including a chemo- and regioselective alkylation at the C2 position using titanacyclopropanes. nih.gov
Alkenylation: Copper- and rhodium-catalyzed reactions can introduce alkenyl groups at different positions of the N-oxide ring. researchgate.net
C-H Functionalization: Gold-catalyzed C3-H functionalization of quinoline N-oxides with nucleophiles like indoles has been demonstrated. researchgate.net This strategy allows for modifications at positions that are typically less reactive.
These advanced synthetic methods provide a toolbox for modifying the this compound core, enabling the exploration of chemical space around the isoquinoline scaffold. sci-hub.se
Table 2: Examples of Regioselective Functionalization of Pyridine/Quinoline N-Oxides This table is interactive. You can sort and filter the data.
| Reaction Type | Position | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|---|
| C2-Arylation | C2 | Pd(OAc)₂ / X-Phos | Aryl tosylates | Good yields for substituted aryl groups. | mdpi.com |
| C2-Alkylation | C2 | Titanacyclopropanes | Various electrophiles | High chemo- and regioselectivity. | nih.gov |
| C3-H Functionalization | C3 | Gold-catalyzed | Indoles, anilines | Selective C-C or C-N bond formation. | researchgate.net |
| C8-Allylation | C8 | Rh(III)-catalyzed | Vinylcyclopropanes | Excellent diastereoselectivity at room temperature. | researchgate.net |
| C2-Alkenylation | C2 | Copper-catalyzed | Vinyl arenes | Borylative alkylation also possible. | researchgate.net |
The development of new therapeutic agents often relies on systematic modifications of a lead compound to map its structure-activity relationship (SAR). Fasudil itself has been the subject of numerous such studies. nih.govresearchgate.net The synthesis of Fasudil analogs has shown that modifications to the isoquinoline ring and the homopiperazine moiety can significantly impact biological activity and selectivity. nih.govresearchgate.net
This compound serves as an excellent starting point for generating SAR probes. The functionalization reactions described in the previous section can be applied to introduce a wide array of substituents onto the isoquinoline core. For example, a study on inhibitors of Mycobacterium tuberculosis IMPDH built a library of 49 compounds by making changes on a Fasudil-like moiety, demonstrating the utility of this approach. researchgate.net By generating a series of derivatives from the this compound core and evaluating their properties, researchers can gain crucial insights into the structural requirements for activity. dntb.gov.uastemcell.com
Regioselective Functionalization of the Pyridine N-Oxide Moiety
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The unambiguous characterization of this compound and its derivatives is essential to confirm their identity and purity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. nih.gov The N-oxidation of a pyridine ring induces characteristic shifts in the NMR spectrum. Protons and carbons alpha (C2/C6) and gamma (C4) to the nitrogen atom are typically shifted downfield, while beta (C3/C5) positions are shifted upfield compared to the parent pyridine. rsc.org For example, in one synthesized pyridine N-oxide derivative, the proton signals were observed between δ 7.37 and δ 8.30 ppm. google.com Specialized NMR techniques, such as ¹⁹F NMR, can be used when fluorine atoms are incorporated into the molecule, which is useful for monitoring reaction progress. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. chemicalbook.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is used to analyze metabolites and confirm their structures, as demonstrated in the analysis of NNAL-N-oxide (a nicotine (B1678760) metabolite) in urine. nih.gov
X-ray Crystallography: This technique provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. It has been used to unambiguously confirm the structures of various functionalized pyridine N-oxides and related compounds. rsc.orgacs.org
Other Techniques: Infrared (IR) spectroscopy can confirm the presence of specific functional groups. rsc.org Titanometric titration has been reported as a chemical method for the quantitative determination of the N-oxide group in pyridine-N-oxide and its related compounds. acs.org
Table 3: Analytical Techniques for the Characterization of Pyridine N-Oxides This table is interactive. You can sort and filter the data.
| Technique | Information Provided | Application Example | Reference(s) |
|---|---|---|---|
| ¹H and ¹³C NMR | Detailed molecular structure, confirmation of N-oxidation via chemical shifts. | Proving the effectiveness of a synthesis procedure for 3,5-lutidine N-oxide. | nih.govrsc.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns. | Confirmation of NNAL-N-oxide presence by LC-ESI-tandem MS. | chemicalbook.comnih.gov |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Confirmation of the structure of a catenane containing a pyridine-N-oxide. | rsc.org |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-O bond). | Characterizing N-oxide complexes. | researchgate.net |
| Titanometric Titration | Quantitative determination of the N-oxide functional group. | Analysis of pyridine-N-oxide and related compounds. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. In the case of this compound and its intermediates, ¹H and ¹³C NMR are utilized to confirm the successful synthesis and to assign the stereochemistry of the molecule.
Similarly, in the synthesis of other pyridine N-oxides, ¹H NMR is used to confirm the N-oxidation by observing the shifts in the aromatic protons. rsc.org For example, the ¹H NMR spectrum of 2-methylpyridine (B31789) N-oxide in CDCl₃ shows the methyl protons at δ 2.53 and the aromatic protons in the range of δ 7.20-7.32 and a doublet at δ 8.29-8.30. rsc.org
The following table summarizes the ¹H NMR data for a Boc-protected Fasudil intermediate, which serves as a reference for the types of signals expected for this compound.
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Reference |
| 1.44 | s | 9H | t-Boc | nih.gov |
| 1.95 | d | 2H | -CH₂- | nih.gov |
| 3.27 - 3.47 | m | 4H | -CH₂-CH₂-CH₂- | nih.gov |
| 3.47 - 3.66 | m | 4H | -CH₂-CH₂- | nih.gov |
| 5.29 | s | 2H | -CH₂Ph | nih.gov |
| 7.16 - 7.30 | m | 1H | ArH | nih.gov |
| 7.34 | d | 1H | ArH | nih.gov |
| 7.50 | d | 1H | ArH | nih.gov |
| 7.58 | t | 1H | ArH | nih.gov |
| 8.12 - 8.29 | m | 3H | ArH | nih.gov |
| 8.68 | d | 1H | ArH | nih.gov |
| Table 1: ¹H NMR Data for Boc-Protected Fasudil Intermediate in CDCl₃ |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a synthesized compound. For this compound and its derivatives, techniques like electrospray ionization (ESI) coupled with a tandem mass spectrometer are employed. nih.gov
In the analysis of a fasudil prodrug, the calculated monoisotopic mass [M+H]⁺ was 443.49, and the experimentally obtained mass was 443.7, confirming the identity of the compound. nih.gov This level of accuracy is crucial for verifying the successful synthesis of the target molecule.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used to detect and quantify fasudil and its metabolites, including hydroxylated forms, in various samples. nih.govnih.gov This technique provides both separation and mass analysis, allowing for the identification of specific compounds in a mixture. nih.gov For instance, in a study of a fasudil prodrug, LC-MS/MS was used to monitor the conversion of the prodrug to its active forms, FasOH and fasudil, under different conditions. nih.gov
The operating conditions for mass spectrometry in a metabolomics study of fasudil involved an electrospray ion source in both positive and negative ion modes, with a data acquisition range of m/z 100–1100. nih.gov This wide range allows for the detection of a variety of metabolites.
Chromatographic Purity and Isomeric Composition Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for separating it from related impurities and isomers.
A reversed-phase HPLC method has been developed to measure the content of several fasudil-related impurities, including this compound. google.com This method utilizes an octadecylsilane (B103800) (C18) column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and methanol. nih.govgoogle.com The detection is typically performed using a UV detector at a wavelength of 275 nm. google.com
The purity of a synthesized fasudil derivative was determined to be 99.5% using an area normalization method in HPLC analysis. nih.gov The chromatographic conditions for this analysis are detailed in the table below.
| Parameter | Condition | Reference |
| Column | Agilent ZORBAX 80A Extend-C18 (4.6× 150 mm, 5 μm) | nih.gov |
| Mobile Phase | MeCN/H₂O = 55%/45% | nih.gov |
| Flow Rate | 0.8 mL min⁻¹ | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
| Retention Time | 9.830 min | nih.gov |
| Table 2: HPLC Conditions for Purity Assessment of a Fasudil Derivative |
Another LC-MS/MS method for the separation of fasudil and its derivatives uses a gradient elution with a mobile phase of ammonium (B1175870) formate (B1220265) in water and methanol. nih.gov This method allows for the separation and quantification of multiple components in a single run. nih.gov The ability to separate isomers, such as the 8-quinoline isomer of fasudil, is a critical aspect of these chromatographic methods. google.com
Preclinical Metabolic Disposition and Biotransformation Pathways
Enzymatic Formation of Fasudil (B1672074) Pyridine (B92270) N-Oxide from Precursor Compounds
The formation of N-oxide metabolites is a common pathway in drug metabolism for compounds containing nitrogen atoms within their structure. This biotransformation is typically catalyzed by two major superfamilies of enzymes: Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. However, based on available scientific literature, the specific metabolite "Fasudil Pyridine N-Oxide" is not documented as a product of Fasudil metabolism. The predominant metabolic pathway for Fasudil is hydroxylation, catalyzed by aldehyde oxidase (AO). researchgate.nettandfonline.com
Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation
Flavin-Containing Monooxygenases are a class of enzymes that play a significant role in the metabolism of a wide array of xenobiotics. nih.gov They are particularly known for the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms. nih.gov FMOs catalyze N-oxidation for numerous compounds and are considered important non-cytochrome P450 enzymes in Phase I metabolism. nih.gov The reactions catalyzed by FMOs are generally considered detoxification pathways. nih.gov While FMOs are capable of N-oxidation, current research on Fasudil metabolism has not identified a role for these enzymes in the formation of a pyridine N-oxide metabolite. Instead, studies have highlighted that Fasudil is a substrate for aldehyde oxidase. researchgate.netresearchgate.net
Contributions of Cytochrome P450 Enzymes (CYPs) to N-Oxide Formation
The Cytochrome P450 superfamily of enzymes is a primary driver of drug metabolism, responsible for a vast number of oxidative reactions, including N-oxidation. guidetopharmacology.orgnih.gov Specific CYP isozymes, such as CYP1A2, CYP2B6, and CYP2E1, have been shown to be involved in the N-oxidation of various drug molecules. nih.gov These enzymes are capable of catalyzing the N-oxidation of carcinogenic aromatic and heterocyclic amines. wcrj.net Despite the broad capabilities of the CYP system, there is no direct evidence in the available literature to suggest that CYPs contribute to the formation of this compound. The main metabolic pathway of Fasudil to hydroxyfasudil (B1673953) is attributed to aldehyde oxidase, distinguishing it from many other drugs that are primarily metabolized by CYPs. researchgate.nettandfonline.com
Bioreduction and Deoxygenation Pathways of this compound
Bioreduction of N-oxide functional groups is a known metabolic pathway, particularly relevant for certain prodrugs that are activated under specific physiological conditions, such as hypoxia. rsc.orgnih.gov This process involves the enzymatic removal of the oxygen atom from the N-oxide moiety, converting the metabolite back to its parent amine.
Characterization of Reductase Enzymes Involved in N-Oxide Conversion
Various reductase enzymes, which can include Cytochrome P450 enzymes operating in a reductive capacity, are capable of reducing N-oxides. guidetopharmacology.org This reduction can be a critical step in the activation of hypoxia-targeted prodrugs. nih.gov However, as the formation of this compound as a metabolite of Fasudil is not established, there is no specific information characterizing the reductase enzymes involved in its potential conversion.
Implications of Redox Cycling for Biological Activity
Redox cycling, the process of a molecule undergoing repeated reduction and oxidation, can have significant biological implications. For N-oxides, the reduction back to the parent amine can alter the compound's properties, such as its solubility and ability to cross cell membranes, and can be a mechanism for targeted drug release. nih.govacs.org This process is particularly exploited in the design of prodrugs for hypoxic tissues. rsc.org Without confirmation of this compound as a metabolite, any discussion of its redox cycling and associated biological activity remains speculative.
Preclinical Pharmacokinetic Profiles in Animal Models
Extensive preclinical pharmacokinetic studies have been conducted for Fasudil and its primary active metabolite, hydroxyfasudil, in various animal models, including mice, rats, and dogs. researchgate.netsci-hub.red These studies have provided detailed information on the absorption, distribution, metabolism, and excretion of both the parent drug and its main metabolite.
In mice, following intraperitoneal administration, hydroxyfasudil exhibits a longer half-life (t₁/₂) and higher maximum concentration (Cmax) in plasma compared to Fasudil. nii.ac.jp Similarly, in the brain, the Cmax and area under the curve (AUC) for hydroxyfasudil were found to be higher than those for Fasudil. nii.ac.jp
Pharmacokinetic studies in rats have also been comprehensive. After intravenous administration, the half-life of Fasudil was approximately 0.6 hours, while that of hydroxyfasudil was 1.8 hours. sci-hub.red Studies in rats have also noted sex differences in the pharmacokinetics of Fasudil. sci-hub.red
In dogs, the elimination half-life of hydroxyfasudil was also shown to be longer than that of the parent compound. sci-hub.red
The table below summarizes key pharmacokinetic parameters for Fasudil and its well-documented metabolite, hydroxyfasudil, in different animal models. No pharmacokinetic data is available for this compound as it has not been identified as a metabolite in these studies.
| Compound | Animal Model | Administration | Cmax | t1/2 | AUC |
| Fasudil | Mouse | i.p. (10 mg/kg) | 2883 ± 276 ng/mL (plasma) | 0.2 ± 0.0 h (plasma) | 884 ± 103 ng·h/mL (plasma) |
| Hydroxyfasudil | Mouse | i.p. (10 mg/kg Fasudil) | 3374 ± 158 ng/mL (plasma) | 0.8 ± 0.1 h (plasma) | 4866 ± 179 ng·h/mL (plasma) |
| Fasudil | Rat (Male) | i.v. (4 mg/kg) | - | 0.6 ± 0.3 h | - |
| Hydroxyfasudil | Rat (Male) | i.v. (4 mg/kg Fasudil) | - | 1.8 ± 0.5 h | - |
| Fasudil | Dog (Male) | i.g. (4 mg/kg) | 304.70 ± 97.36 ng/mL | 3.22 ± 1.02 h | 509.38 ± 208.20 ng·h/mL |
| Hydroxyfasudil | Dog (Male) | i.g. (4 mg/kg Fasudil) | 34.54 ± 15.52 ng/mL | 6.39 ± 1.03 h | 312.83 ± 106.33 ng·h/mL |
Absorption and Distribution Patterns in Relevant Biological Compartments
Preclinical studies in animal models have characterized the absorption and distribution of Fasudil and its primary metabolite, Hydroxyfasudil. Following administration, Fasudil is rapidly absorbed and distributed. frontiersin.orgnih.gov
In mice, after an intraperitoneal injection of Fasudil, the plasma concentration of the parent drug peaked quickly (at 5 minutes) and then declined rapidly. researchgate.net In contrast, its metabolite, Hydroxyfasudil, reached its peak plasma concentration later (at 10 minutes) and persisted for a longer duration. researchgate.net This suggests a rapid conversion of Fasudil to its hydroxylated form.
Both Fasudil and its major metabolite, Hydroxyfasudil, have been shown to cross the blood-brain barrier and were detected in the brain after systemic administration in mice. nii.ac.jpresearchgate.net The concentration of Hydroxyfasudil in the brain was found to be higher than that of Fasudil itself, with a greater maximum concentration (Cmax) and area under the curve (AUC). nii.ac.jpresearchgate.net Following oral administration of Fasudil to mice, Hydroxyfasudil was detected in the brain at concentrations sufficient to inhibit Rho-kinase, while the parent drug, Fasudil, was undetectable. researchgate.net
Studies in rats have shown dose-dependent pharmacokinetics for Fasudil, with significant gender differences observed in bioavailability and excretion. nih.gov However, in beagle dogs, no such gender difference was noted in the bioavailability of Fasudil after single or repeated administrations. nih.gov The plasma protein binding ratio for Fasudil in rat serum has been determined to be 53.2%. researchgate.net
Table 1: Pharmacokinetic Parameters in Mice after Intraperitoneal (i.p.) Administration of Fasudil (10 mg/kg)
| Compound | Compartment | Cmax (μM) | Tmax (min) | AUC₀-inf (μM·min) | t₁/₂ (min) |
|---|---|---|---|---|---|
| Fasudil | Plasma | 2.51 ± 0.35 | 5 | 58.7 ± 5.9 | 10.7 ± 1.1 |
| Hydroxyfasudil | Plasma | 2.92 ± 0.16 | 10 | 196.8 ± 12.8 | 39.5 ± 2.6 |
| Fasudil | Brain | 0.23 ± 0.04 | 5 | 6.5 ± 1.1 | 11.2 ± 2.0 |
| Hydroxyfasudil | Brain | 0.65 ± 0.05 | 20 | 58.9 ± 5.0 | 52.8 ± 6.6 |
Data sourced from a study on the antipsychotic-like effects of fasudil in a mouse model. nii.ac.jpresearchgate.net
Excretion Routes and Metabolite Profiles
The excretion of Fasudil and its metabolites occurs through multiple routes. A study in rats following a single intravenous dose of Fasudil (6 mg/kg) showed that 41.1% of the dose was excreted in urine, 38.4% in bile, and 6.4% in feces. researchgate.net
The biotransformation of Fasudil to Hydroxyfasudil is primarily catalyzed by the enzyme aldehyde oxidase (AO), not xanthine (B1682287) oxidase (XO). tandfonline.com In vitro studies using liver subcellular fractions have demonstrated significant species differences in this metabolic pathway. For instance, Hydroxyfasudil was produced in large amounts by rat and human liver S9 fractions, but it was not detected in incubations with dog liver S9. tandfonline.com Further investigation revealed that the oxygen atom incorporated into the Hydroxyfasudil molecule is derived from water, which is a characteristic feature of AO-mediated reactions. tandfonline.com Kinetic studies have also indicated that human hepatic AO has a higher affinity for Fasudil compared to the rat enzyme. tandfonline.com
While Hydroxyfasudil is the main reported metabolite, the formation of N-oxide metabolites is a common pathway for drugs containing tertiary amine structures, such as the homopiperazine (B121016) ring in Fasudil, or nitrogen-containing heteroaromatic rings like isoquinoline (B145761). hyphadiscovery.comnih.gov These reactions are typically catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com In some cases, N-oxide metabolites can be pharmacologically active and may even act as prodrugs that are converted back to the parent amine in vivo. hyphadiscovery.comgoogle.com However, for Fasudil, the predominant metabolic pathway identified in preclinical and clinical studies remains the AO-mediated hydroxylation to Hydroxyfasudil. researchgate.nettandfonline.com
Table 2: Compound Names
| Compound Name |
|---|
| Fasudil |
| This compound |
| Hydroxyfasudil |
| FasPRO |
Molecular and Cellular Pharmacology of Fasudil Pyridine N Oxide
Interaction with Rho-associated Protein Kinase (ROCK) Subtypes (ROCK1 and ROCK2)
Fasudil (B1672074) and its metabolite, hydroxyfasudil (B1673953), are known inhibitors of the Rho-associated protein kinases, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and proliferation. drugbank.comnih.gov
In Vitro Enzyme Inhibition Kinetics and Potency
Fasudil functions as a selective inhibitor of ROCK by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's catalytic site. nih.govresearchgate.net Its inhibitory action is not exclusive to ROCK, as it also affects other serine/threonine kinases, albeit generally at higher concentrations. tohoku.ac.jp The primary active metabolite, hydroxyfasudil, demonstrates a more selective and potent inhibitory effect on ROCK compared to the parent compound. researchgate.nettohoku.ac.jp
The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound | ROCK1 IC₅₀ (µM) | ROCK2 IC₅₀ (µM) |
|---|---|---|
| Fasudil | 1.2 | 0.82 |
| Hydroxyfasudil | 0.73 | 0.72 |
Binding Site Analysis and Molecular Interactions (e.g., ATP Pocket)
Structural analyses have revealed that Fasudil inhibits ROCK by occupying the ATP-binding pocket of the enzyme's kinase domain. nih.gov The isoquinoline (B145761) ring of Fasudil is a critical feature for this interaction, mimicking the adenine (B156593) moiety of ATP. nih.gov Specifically, the nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor, forming a crucial bond with the methionine 156 residue (Met156) in the hinge region of ROCK. nih.gov This competitive binding prevents ATP from accessing its site, thereby inhibiting the kinase's catalytic function. tohoku.ac.jp
The active metabolite, hydroxyfasudil, is thought to adopt a reversed binding orientation within the ATP pocket, which may contribute to its increased selectivity for ROCK over other kinases like PKA. researchgate.net The high degree of similarity (92%) in the kinase domains of ROCK1 and ROCK2 explains why inhibitors like Fasudil target both isoforms. nih.gov
Modulation of Intracellular Signaling Pathways
By inhibiting ROCK, Fasudil and its derivatives modulate several downstream signaling pathways that are crucial for various cellular functions.
Effects on Actin Cytoskeletal Dynamics and Stress Fiber Formation
ROCK is a central regulator of actin cytoskeletal organization. Its inhibition by Fasudil leads to the disorganization of actin stress fibers and a reduction in their formation. nih.gov This effect is a direct consequence of the disruption of the Rho/ROCK signaling pathway, which normally promotes the assembly and contraction of the actin-myosin cytoskeleton. nih.gov Studies in human urethral scar fibroblasts have shown that Fasudil can suppress the polymerization of the actin cytoskeleton. nih.gov
Regulation of Myosin Light Chain Phosphorylation
A primary mechanism through which ROCK influences cellular contraction is by regulating the phosphorylation status of the myosin light chain (MLC). physiology.org ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. google.com This inhibition of MLCP leads to a net increase in phosphorylated MLC, promoting actomyosin (B1167339) contraction and the formation of stress fibers. researchgate.netphysiology.org By inhibiting ROCK, Fasudil prevents the inactivation of MLCP, thereby decreasing the levels of MLC phosphorylation and leading to smooth muscle relaxation and vasodilation. google.com
Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity and Expression
The Rho/ROCK pathway is known to negatively regulate endothelial nitric oxide synthase (eNOS), an enzyme that produces the vasodilator nitric oxide (NO). tohoku.ac.jp ROCK activation can decrease the stability of eNOS mRNA, leading to reduced eNOS expression and activity. google.com Inhibition of ROCK by Fasudil or its metabolite hydroxyfasudil has been shown to counteract this effect. Studies indicate that ROCK inhibition can increase eNOS mRNA levels and rapidly enhance eNOS activity. nih.govharvard.edu This upregulation of the eNOS/NO pathway contributes significantly to the vasodilatory and potential neuroprotective effects of Fasudil. tohoku.ac.jpharvard.edu
Cellular Responses and Functional Outcomes in Cultured Cells
Impact on Cell Proliferation, Differentiation, and Apoptosis
There is no available data from scientific studies on the effects of Fasudil Pyridine (B92270) N-Oxide on cell proliferation, differentiation, or apoptosis in cultured cells.
Alterations in Cell Migration, Adhesion, and Invasion
Information regarding the influence of Fasudil Pyridine N-Oxide on cell migration, adhesion, and invasion is not present in the current body of scientific literature.
Modulation of Gene Expression and Protein Levels
There are no published research findings detailing how this compound may modulate the expression of specific genes or the levels of cellular proteins.
Comparative Pharmacological Activity with Fasudil and Other ROCK Inhibitors
Assessment of Relative Specificity and Selectivity
A comparative assessment of the specificity and selectivity of this compound against ROCK isoforms or other kinases, in relation to Fasudil or other known ROCK inhibitors, has not been reported in the available literature.
Structure-Activity Relationship (SAR) Contributions of the N-Oxide Moiety
There is no specific research available that elucidates the structure-activity relationship (SAR) contributions of the pyridine N-oxide moiety to the pharmacological activity of this Fasudil derivative. researchgate.netresearchgate.net
Preclinical Efficacy Investigations in Disease Models
Neurovascular and Neurological Disease Models
The effects of Fasudil (B1672074) have been particularly studied in models of central nervous system injury and degeneration.
In experimental models of cerebral ischemia-reperfusion (I/R) injury, Fasudil has shown significant neuroprotective properties. nih.gov Research utilizing the middle cerebral artery occlusion (MCAO) model in mice found that Fasudil treatment significantly reduced the volume of cerebral infarction compared to control groups. nih.govscielo.br This protective effect is reportedly mediated through the modulation of the ROCK-PPARα-NOX axis, which leads to a decrease in oxidative damage. nih.govscielo.br Specifically, Fasudil administration was associated with an increase in PPARα expression, a decrease in ROCK activity, and a subsequent reduction in Nox2 mRNA expression, NADPH oxidase activity, and reactive oxygen species (ROS) content. nih.gov The active metabolite of Fasudil, Hydroxyfasudil (B1673953), also demonstrated efficacy by reducing infarct volume by 45% in a transient MCAO model. nih.gov
In the context of subarachnoid hemorrhage (SAH), Hydroxyfasudil was found to ameliorate brain edema. nih.gov In a rat model of SAH, treatment with the metabolite significantly decreased brain water content in both cerebral hemispheres compared to the vehicle-treated group. nih.gov
| Preclinical Data: Cerebral Ischemia & Hemorrhage Models | |
| Model System | Mouse Middle Cerebral Artery Occlusion (MCAO) |
| Compound Tested | Fasudil |
| Key Research Findings | Reduced cerebral infarct volume; Modulated the ROCK-PPARα-NOX axis, leading to decreased oxidative stress. nih.govscielo.br |
| Model System | Rat Subarachnoid Hemorrhage (SAH) |
| Compound Tested | Hydroxyfasudil |
| Key Research Findings | Significantly attenuated brain edema by reducing brain water content. nih.gov |
Fasudil has been investigated for its potential role in mitigating secondary injury and promoting recovery following spinal cord trauma. nih.gov In a mouse model of spinal cord injury, Fasudil treatment led to a significant decrease in histological damage and an improvement in motor function. nih.gov The mechanisms underlying these benefits include the attenuation of the inflammatory response, marked by reduced activation of NF-κB, decreased production of pro-inflammatory cytokines (TNF-α, IL-1β), and diminished neutrophil infiltration. nih.gov Furthermore, Fasudil treatment reduced apoptosis in the injured spinal cord tissue. nih.gov
ROCK inhibition is also recognized for its role in promoting axonal regeneration. nih.gov Studies have shown that ROCK inhibitors can promote neurite outgrowth. spandidos-publications.com In some spinal cord lesion models, Fasudil was found to be effective in improving locomotor outcomes, particularly when combined with other therapeutic strategies like bone marrow stromal cell transplantation. nih.gov
| Preclinical Data: Spinal Cord Injury Models | |
| Model System | Mouse Spinal Cord Trauma |
| Compound Tested | Fasudil |
| Key Research Findings | Decreased histological damage, improved motor recovery, reduced inflammation, and attenuated apoptosis. nih.gov |
The efficacy of Fasudil has been explored in models of chronic neurodegenerative conditions, notably Amyotrophic Lateral Sclerosis (ALS). frontiersin.orgnih.gov In the SOD1G93A mouse model of ALS, administration of Fasudil slowed the progression of the disease, extended survival time, and reduced the loss of motor neurons. nih.gov The neuroprotective mechanism was linked to the modulation of the ROCK/PTEN/Akt signaling pathway. nih.gov Fasudil treatment attenuated the increased ROCK activity seen in the model, which in turn decreased the phosphorylation of PTEN and led to higher levels of phosphorylated Akt, promoting cell survival. nih.gov
Comparative studies in ALS models have suggested that Fasudil may offer a more significant survival benefit than more specific ROCK inhibitors like Y-27632, possibly due to beneficial off-target effects. frontiersin.org The potential for repurposing Fasudil for neurodegenerative diseases is further supported by transcriptomic analyses in Alzheimer's disease models, which showed that Fasudil could reverse gene expression profiles associated with the disease. mdpi.comnih.gov
| Preclinical Data: Amyotrophic Lateral Sclerosis (ALS) Models | |
| Model System | SOD1G93A Mouse Model of ALS |
| Compound Tested | Fasudil |
| Key Research Findings | Slowed disease progression, prolonged survival, reduced motor neuron loss, and modulated the ROCK/PTEN/Akt pathway. nih.gov |
Cardiovascular System Models
Fasudil's primary action as a vasodilator has led to its extensive evaluation in models of cardiovascular disease. physiology.org
Fasudil has demonstrated significant cardioprotective effects in multiple preclinical models of myocardial ischemia/reperfusion (I/R) injury. physiology.orgfrontiersin.org A systematic review of animal studies concluded that Fasudil administration reduces myocardial infarct size, decreases levels of cardiac enzymes, and improves cardiac function. frontiersin.org The protective mechanisms are attributed to improved coronary vasodilation, inhibition of oxidative stress, reduction of inflammation, and inhibition of apoptosis. frontiersin.org In a rat model of I/R injury, Fasudil post-conditioning was shown to decrease the size of the infarct and reduce the apoptosis of cardiomyocytes, an effect associated with the activation of the PI3K-Akt signaling pathway. nih.gov
| Preclinical Data: Myocardial Ischemia/Reperfusion Injury Models | |
| Model System | Various animal models (dog, rabbit, rat) |
| Compound Tested | Fasudil |
| Key Research Findings | Reduced myocardial infarct size, improved cardiac function, and inhibited apoptosis and inflammation. physiology.orgfrontiersin.orgnih.gov |
The role of Fasudil has been well-established in animal models of pulmonary arterial hypertension (PAH). researchgate.netnih.gov In rat models where PAH was induced by hypoxia or monocrotaline, Fasudil attenuated the increase in pulmonary arterial pressure and reduced right ventricular hypertrophy. researchgate.netopenrespiratorymedicinejournal.com The treatment was also effective in preventing and partially reversing pulmonary vascular remodeling. researchgate.net The therapeutic benefit of Fasudil in these models is linked to its ability to inhibit the overactive Rho/ROCK pathway in the pulmonary vasculature, leading to vasodilation and antiproliferative effects on vascular smooth muscle cells. researchgate.netnih.gov
| Preclinical Data: Pulmonary Arterial Hypertension Models | |
| Model System | Hypoxia- and Monocrotaline-induced Rat Models |
| Compound Tested | Fasudil |
| Key Research Findings | Reduced mean pulmonary arterial pressure, decreased right ventricular hypertrophy, and attenuated vascular remodeling. researchgate.netopenrespiratorymedicinejournal.com |
Vascular Remodeling and Endothelial Dysfunction Models
Research into Fasudil Pyridine (B92270) N-Oxide, a hypoxia-activated prodrug of Fasudil, has been conducted to evaluate its potential in mitigating pathologies associated with pulmonary arterial hypertension (PAH), where vascular remodeling and endothelial dysfunction are key features. nih.gov In these conditions, the proliferation of pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs) contributes significantly to the disease's progression. nih.gov
A specific hypoxia-activated N-oxide prodrug of Fasudil, referred to in research as FasPRO, was designed to be selectively activated in hypoxic environments, which are characteristic of the pathological state in PAH. nih.govnih.gov This targeted activation aims to reduce the systemic side effects, such as hypotension, that can be associated with the parent compound, Fasudil. nih.govnih.gov
Preclinical in vitro investigations focused on the antiproliferative effects of FasPRO on diseased PAECs and PASMCs derived from patients with idiopathic PAH. nih.gov The study aimed to determine the compound's efficacy under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. nih.gov
Detailed Research Findings:
The study demonstrated that under hypoxic conditions, FasPRO is activated and exerts an antiproliferative effect on the diseased pulmonary arterial cells. nih.govnih.gov The efficacy was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Under hypoxic conditions, FasPRO showed a significant inhibitory effect on the proliferation of both PAH-afflicted endothelial cells and smooth muscle cells. nih.gov In contrast, the compound was designed to be significantly less active in normoxic conditions, a feature that was confirmed by the experimental results. nih.govnih.gov For comparison, the study also evaluated the parent compound, Fasudil, and its active metabolite, Hydroxyfasudil, which showed oxygen-independent antiproliferative activity. nih.gov
The key findings on the antiproliferative activity are summarized in the table below.
Table 1: Antiproliferative Activity (IC50) of Fasudil Pyridine N-Oxide (FasPRO) and Related Compounds on PAH Cells
| Compound | Cell Type | Condition | IC50 (μM) |
|---|---|---|---|
| This compound (FasPRO) | PAH-SMCs | Normoxia | > 100 |
| This compound (FasPRO) | PAH-SMCs | Hypoxia | 27.5 |
| This compound (FasPRO) | PAH-ECs | Normoxia | > 100 |
| This compound (FasPRO) | PAH-ECs | Hypoxia | 22.1 |
| Fasudil | PAH-SMCs | Normoxia | 4.9 |
| Fasudil | PAH-SMCs | Hypoxia | 3.9 |
| Hydroxyfasudil | PAH-SMCs | Normoxia | 6.9 |
Source: Data extracted from Al-Hilal TA, et al., J Control Release, 2021. nih.gov PAH-SMCs: Pulmonary Artery Smooth Muscle Cells from PAH patients. PAH-ECs: Pulmonary Artery Endothelial Cells from PAH patients.
These findings indicate the selective, hypoxia-dependent activity of this compound (FasPRO), which effectively inhibits the proliferation of key cell types involved in vascular remodeling in a disease-specific environment. nih.gov
Other Preclinical Disease Models of Interest (e.g., Pain, Fibrosis)
A comprehensive review of available scientific literature and preclinical study data was conducted to identify investigations of this compound in other disease models, including those for pain and fibrosis. As of the latest available information, there are no specific preclinical efficacy studies published for this compound in models of pain or fibrosis. The existing research has been focused on its development as a hypoxia-activated prodrug for conditions such as pulmonary arterial hypertension. nih.govnih.gov
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Fasudil (B1672074) Pyridine (B92270) N-Oxide, and its protein target, primarily Rho-kinase (ROCK). While specific studies on the N-oxide derivative are limited, extensive research on Fasudil and its other metabolites provides a robust framework for understanding these interactions.
Molecular Docking:
Docking studies on Fasudil with the ROCK2 isoform have identified key interactions within the ATP-binding site. nih.govacs.orgsemanticscholar.org A crucial interaction is the formation of a hydrogen bond between the isoquinoline (B145761) nitrogen of Fasudil and the backbone of the amino acid residue Met172 in the hinge region of the kinase. nih.govacs.org Additionally, hydrophobic interactions with surrounding residues, including Val106, Met169, Leu221, and Ala231, contribute to the stability of the binding. nih.govacs.org
In silico studies of various Fasudil derivatives and other ROCK inhibitors have been performed to compare their binding affinities. For instance, the active metabolite of Fasudil, Hydroxyfasudil (B1673953), has been shown to have a strong binding affinity for ROCK2. semanticscholar.org Docking studies comparing Fasudil and Ripasudil, another ROCK inhibitor, with the ROCK1 isoform revealed binding affinities of -8.7 kcal/mol and -9.1 kcal/mol, respectively. mdpi.com These studies consistently highlight the importance of the isoquinoline core in anchoring the inhibitor to the kinase's active site.
While no direct docking data for Fasudil Pyridine N-Oxide is available, it is hypothesized that the fundamental binding mode, centered on the hydrogen bond with Met172, would be retained. The introduction of the N-oxide group would, however, alter the electronic properties and steric profile of the isoquinoline ring, potentially influencing the strength of this primary interaction and modulating the surrounding hydrophobic contacts.
| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Fasudil | ROCK2 | Not specified | Met172 (H-bond), Val106, Met169, Leu221, Ala231 | nih.govacs.org |
| Hydroxyfasudil | ROCK2 | Not specified | Maximum of five polar contacts | semanticscholar.org |
| Fasudil | ROCK1 | -8.7 | Not specified | mdpi.com |
| Ripasudil | ROCK1 | -9.1 | Not specified | mdpi.com |
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. Simulations performed on Fasudil bound to ROCK2 show that the initial conformation remains highly stable, with a low root-mean-square deviation (RMSD) value of 1.77 ± 0.35 Å. nih.govacs.org This stability is further supported by the consistent maintenance of the critical hydrogen bond with Met172 throughout the simulation. acs.org
Simulations of other Fasudil derivatives, such as hybrid compounds, also demonstrate stable complexes with the enzyme, although sometimes slightly less stable than the parent Fasudil. nih.govacs.org These simulations are crucial for confirming that structural modifications, such as the introduction of an N-oxide group, are compatible with stable binding to the ROCK2 enzyme. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
While a specific QSAR model for this compound has not been published, several studies have been conducted on ROCK inhibitors and pyridine N-oxide derivatives, illustrating the approach. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various series of ROCK inhibitors. nih.gov These models provide 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, suggesting that adding bulky and hydrophobic groups in certain areas could improve activity. nih.gov
In a different context, a 3D-QSAR study on 110 pyridine N-oxide derivatives as potential inhibitors of the SARS-CoV-2 main protease yielded a reliable CoMSIA model (Q² = 0.54, r²ext = 0.71). nih.gov This demonstrates the applicability of QSAR in modeling the activity of N-oxide compounds. nih.gov Similarly, QSAR modeling of isoquinoline derivatives, the class to which Fasudil belongs, has been used to reveal structure-bioactivity relationships for inhibiting other enzymes like AKR1C3. japsonline.com These studies serve as a valuable guide for designing novel inhibitors. japsonline.com
A hypothetical QSAR study on a series of Fasudil derivatives including the pyridine N-oxide would involve aligning the structures and correlating their calculated molecular descriptors (e.g., electronic, steric, and hydrophobic fields) with their experimentally determined inhibitory activities against ROCK. The resulting model could predict the potency of this compound and guide the design of more potent analogs.
Prediction of Reactivity and Metabolic Lability of the N-Oxide Functionality
Computational methods are instrumental in predicting the metabolic fate of drug candidates. The N-oxide functionality is a common feature in drug metabolism, often formed by cytochrome P450 enzymes or flavin-containing monooxygenases. researchgate.net Heteroaromatic N-oxides can be metabolically active, sometimes acting as prodrugs that are reduced in vivo to the parent amine. researchgate.net
The primary metabolism of Fasudil itself is not N-oxidation but rather hydroxylation to its active metabolite, Hydroxyfasudil, a reaction catalyzed selectively by aldehyde oxidase (AO), not xanthine (B1682287) oxidase. imoa.inforesearchgate.net The oxygen atom incorporated in this process is derived from water, a characteristic of AO-mediated reactions. researchgate.net Computational approaches are increasingly used to predict sites of AO-mediated metabolism. imoa.info
Although not the primary route for Fasudil, N-oxidation of the isoquinoline ring system is a known metabolic pathway for many similar heterocyclic drugs. acs.org The resulting N-oxides can have altered pharmacological profiles and physicochemical properties, such as increased water solubility. researchgate.net The reactivity of the N-oxide functionality is significant; it can undergo various reactions, such as deoxygenation back to the parent pyridine/isoquinoline or rearrangement reactions like the Polonovski or Reissert-Henze reactions. acs.orgscripps.edu Computational studies on pyridine N-oxides have explored their N-O bond dissociation enthalpies (BDEs), which are crucial for understanding their stability and reactivity. mdpi.com Theoretical calculations predict that the N-O BDE in pyridine N-oxide is significantly higher than in aliphatic amine N-oxides, indicating greater stability due to resonance. mdpi.com
The metabolic lability of this compound would likely involve enzymatic reduction back to Fasudil, especially under hypoxic conditions, a principle exploited in the design of hypoxia-activated N-oxide prodrugs. nih.gov
Conformational Analysis and Stereochemical Considerations
Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers). For a molecule like this compound, the flexibility of the homopiperazine (B121016) ring and the orientation of the sulfonyl group relative to the isoquinoline N-oxide ring are of primary interest.
Computational methods like Density Functional Theory (DFT) and MD simulations are used to explore the conformational landscape. nih.gov Studies on Fasudil and its derivatives show that the ligand maintains a stable conformation when bound to its target kinase. acs.orgdoi.org The planarity and potential isomerism of isoquinoline derivatives are important factors that can be investigated through conformational analysis to design better compounds. japsonline.com
DFT and ab initio MD studies on related quinoline (B57606) N-oxide systems have been used to analyze metric parameters, the mobility of protons in intramolecular hydrogen bonds, and their influence on the molecule's features. nih.gov For pyridine N-oxides in general, the molecule is planar, with a characteristic N–O bond length of approximately 1.34 Å, though this can vary with substitution. mdpi.com
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced N-Oxide Analogues with Tailored Properties
The future development of Fasudil (B1672074) Pyridine (B92270) N-Oxide hinges on the strategic design and synthesis of advanced analogues. The core principle involves modifying the parent structure to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. The synthesis of Fasudil derivatives has demonstrated that modifications to the isoquinoline (B145761) ring and the homopiperazine (B121016) moiety are feasible and can lead to compounds with improved activity. nih.govresearchgate.net
The generation of N-oxides is a well-established synthetic transformation, often achieved using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.govbme.hu A general approach for Fasudil Pyridine N-Oxide analogues would involve the initial synthesis of a desired Fasudil derivative, followed by selective N-oxidation of the isoquinoline nitrogen. nih.gov
Researchers have successfully created hybrid molecules by coupling Fasudil with other pharmacologically active agents, such as caffeic and ferulic acids, to create multitarget compounds. nih.govacs.org This hybridization strategy could be applied to this compound, potentially combining its ROCK-inhibiting properties with other therapeutic actions, like antioxidant effects. nih.govacs.org The design process can be guided by computational methods, including docking and molecular mechanics studies, to predict the binding affinity of new analogues to the ROCK active site and other potential targets. nih.govacs.org
Key synthetic strategies could include:
Late-stage C-H functionalization: This modern synthetic approach allows for the direct modification of the isoquinoline core, enabling the introduction of various functional groups to tune the electronic and steric properties of the molecule. sci-hub.se
Hybrid drug design: Conjugating the this compound scaffold with other known therapeutic agents to address multifactorial diseases. nih.govacs.org
Prodrug strategies: Designing bioreductive prodrugs that release the active N-oxide form under specific physiological conditions, such as hypoxia in tumor microenvironments. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
While Fasudil is approved for cerebral vasospasm and pulmonary hypertension in some countries, its mechanism of action suggests a much broader therapeutic potential. nih.govwikipedia.org The inhibition of the Rho/ROCK pathway impacts fundamental cellular processes like contraction, migration, proliferation, and inflammation, which are implicated in numerous diseases. nih.govmdpi.com Consequently, this compound and its advanced analogues represent a promising area for therapeutic expansion.
Potential new indications for exploration include:
Oncology: The ROCK pathway is involved in tumor cell migration, invasion, and vasculogenic mimicry (VM), a process where aggressive tumor cells form vessel-like structures. researchgate.netnih.gov Studies have shown that Fasudil can suppress VM in melanoma cells and inhibit angiogenesis. researchgate.netnih.gov An N-oxide analogue could be designed for enhanced tumor penetration or for activation within the hypoxic tumor microenvironment. nih.gov
Neurodegenerative Diseases: The Rho-ROCK pathway is implicated in the pathogenesis of diseases like Amyotrophic Lateral Sclerosis (ALS) by affecting neuronal survival and regeneration. nih.govacs.org Fasudil has been tested in clinical trials for ALS. nih.gov Advanced N-oxide analogues could be designed with improved blood-brain barrier permeability or multitarget activity to simultaneously address oxidative stress and ROCK overactivation. nih.govacs.org
Ophthalmology: ROCK inhibitors like Ripasudil are used to treat glaucoma by increasing aqueous humor outflow. nih.govdovepress.com Fasudil has also shown promise in lowering intraocular pressure. dovepress.com N-oxide analogues could be formulated in novel delivery systems for enhanced ocular bioavailability. dovepress.comtandfonline.com
Fibrotic and Inflammatory Diseases: Given the role of ROCK in cellular contraction and inflammation, there is potential for treating conditions such as asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease. nih.gov
Mechanistic Elucidation of Divergent Biological Activities Compared to Parent Compound
A critical area of future research is to understand how the N-oxidation of the pyridine moiety in Fasudil alters its biological activity. The parent compound, Fasudil, and its primary metabolite, hydroxyfasudil (B1673953), function by competitively binding to the ATP-binding site of ROCK, inhibiting its kinase activity. nih.govnih.gov This leads to downstream effects such as the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation and vasodilation. researchgate.net
The introduction of an N-oxide group can lead to several changes:
Altered Target Affinity and Selectivity: The N-oxide group changes the electronic distribution and steric profile of the isoquinoline ring system. researchgate.net This could alter the binding affinity and selectivity for ROCK isoforms (ROCK1 vs. ROCK2) or even for other protein kinases. nih.gov Hydroxyfasudil, for instance, is a more selective ROCK inhibitor than Fasudil itself. nih.gov It is plausible that this compound could exhibit a similarly refined or altered selectivity profile.
Divergent Downstream Signaling: Fasudil's effects extend beyond simple vasodilation. It can increase the expression of endothelial nitric oxide synthase (eNOS) and decrease the activation of extracellular signal-regulated kinase (ERK). wikipedia.orgahajournals.org It is crucial to investigate whether the N-oxide derivative modulates these and other pathways, such as the NRF2 antioxidant response, to the same extent or through different mechanisms. nih.govacs.org
Pharmacokinetic Differences: N-oxidation can change a compound's solubility, membrane permeability, and metabolic stability. This could result in a different pharmacokinetic profile for this compound compared to Fasudil, potentially affecting its half-life and tissue distribution. nih.govresearchgate.net For example, a bioreductive N-oxide prodrug was designed to have a longer half-life and be activated specifically in hypoxic tissues, thereby reducing systemic side effects. nih.gov
Table 1: Comparative Biological Effects of Fasudil and its Potential N-Oxide Analogue
| Feature | Fasudil / Hydroxyfasudil | Potential Effects of this compound | Research Focus |
| Primary Target | Rho-Kinase (ROCK) nih.gov | Potentially altered ROCK1/ROCK2 selectivity or affinity nih.gov | Kinase inhibition assays, selectivity profiling |
| Mechanism | ATP-competitive inhibition nih.gov | Likely ATP-competitive, potential for altered binding interactions | X-ray crystallography, molecular modeling nih.gov |
| Key Downstream Effect | Vasodilation, decreased cell migration nih.govresearchgate.net | May exhibit enhanced or tissue-specific effects | In vitro and in vivo functional assays |
| Metabolic Stability | Metabolized to active Hydroxyfasudil nih.gov | May have a distinct metabolic pathway and half-life nih.gov | Pharmacokinetic studies in preclinical models |
| Cellular Effects | Increases eNOS expression, inhibits ERK wikipedia.orgahajournals.org | Modulation of eNOS, ERK, NRF2, and other pathways | Western blot, gene expression analysis nih.govnih.gov |
Development of Innovative Delivery Systems for Preclinical Applications
The clinical utility of Fasudil and its derivatives is often hampered by issues of bioavailability and the need for targeted delivery to minimize systemic side effects like hypotension. nih.govresearchgate.net The hydrophilic nature of Fasudil can limit its permeation across biological membranes. dovepress.com Therefore, the development of innovative delivery systems for this compound is a crucial translational step.
Numerous advanced delivery platforms have been explored for Fasudil and could be adapted for its N-oxide analogues:
Liposomal Formulations: Liposomes have been used to encapsulate Fasudil for sustained release and targeted delivery. researchgate.net For instance, liposomal Fasudil has been administered intratracheally in rat models of pulmonary arterial hypertension to localize the therapeutic effect to the lungs. nih.govnih.gov
Nanoparticle-Based Systems: Chitosan nanoparticles have been developed to enhance the corneal absorption of Fasudil for glaucoma treatment. researchgate.netmdpi.com Co-spray dried microparticles/nanoparticles with phospholipids (B1166683) have also been engineered for targeted lung delivery via dry powder inhalers. acs.org
In Situ Gels: For ophthalmic applications, thermosensitive in situ gels containing Fasudil-loaded liposomes have been created. dovepress.comtandfonline.com These formulations are liquid at room temperature but form a gel upon contact with the eye, prolonging drug retention and improving bioavailability. dovepress.comtandfonline.com
Targeted Systems: To enhance delivery to specific tissues, liposomes have been modified with targeting moieties. For example, CAR peptide-conjugated liposomes have been used to target the pulmonary vasculature, and nanoerythrosome-based formulations are also being explored. mdpi.com
Table 2: Preclinical Delivery Systems for Fasudil Analogues
| Delivery System | Application Area | Rationale | Key Findings |
| Liposomes | Pulmonary Hypertension mdpi.comnih.gov | Sustained release, localized delivery to lungs. | Reduced pulmonary arterial pressure and vascular remodeling in animal models. mdpi.com |
| Chitosan Nanoparticles | Glaucoma researchgate.netmdpi.com | Enhanced corneal permeation for hydrophilic drugs. | Substantial improvement in corneal permeation of Fasudil. mdpi.com |
| Thermosensitive Gels | Glaucoma dovepress.comtandfonline.com | Prolonged ocular retention and bioavailability. | Enhanced efficacy in lowering intraocular pressure in rabbit models. dovepress.com |
| Co-Spray Dried Microparticles | Pulmonary Delivery acs.org | Suitable for inhalation, sustained drug release. | Excellent aerosol dispersion and biocompatibility with human lung cells. acs.org |
| Targeted Liposomes (CAR) | Pulmonary Hypertension mdpi.com | Specific delivery to pulmonary vasculature, reduced off-target effects. | Enhanced anti-PAH efficacy. mdpi.com |
Integration with Systems Biology and Network Pharmacology Approaches
The Rho/ROCK signaling pathway does not operate in isolation; it is a central hub in a complex network of cellular signaling that influences numerous physiological and pathological processes. nih.gov A reductionist, single-target approach may not fully capture the therapeutic potential or the off-target effects of inhibiting this pathway. Systems biology and network pharmacology offer powerful tools to address this complexity.
Future research on this compound should incorporate these approaches:
Network Pharmacology Analysis: By mapping the known interactions of the ROCK pathway, researchers can predict the broader biological consequences of its inhibition by an N-oxide analogue. This can help identify novel therapeutic indications, predict potential side effects, and uncover synergistic relationships with other drugs. The pathway's role in regulating eNOS, ERK, and the actin cytoskeleton suggests wide-ranging effects on the cardiovascular, nervous, and immune systems. wikipedia.orgnih.govresearchgate.net
"Omics" Data Integration: Preclinical studies should employ transcriptomics, proteomics, and metabolomics to generate a comprehensive, unbiased view of the cellular response to treatment with this compound. This data can reveal novel mechanisms of action and identify biomarkers to monitor therapeutic response or toxicity.
Computational Modeling: Integrating experimental data into computational models of cellular and physiological systems can help simulate the effects of N-oxide analogues under different conditions. This can guide the design of analogues with more desirable, context-specific activities, such as compounds that are only active in diseased tissue. nih.gov
By leveraging these integrative approaches, the development of this compound and its derivatives can move beyond simple ROCK inhibition towards a more nuanced, systems-level therapeutic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
